molecular formula C17H19BrN2O5 B11771997 Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11771997
M. Wt: 411.2 g/mol
InChI Key: XAYLFDUIELCGDD-UHFFFAOYSA-N
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Description

Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a fused benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 4-position of the pyrimidine ring. The 2-oxo group contributes to hydrogen-bonding interactions, a critical factor in supramolecular assembly and pharmacological target binding .

Properties

Molecular Formula

C17H19BrN2O5

Molecular Weight

411.2 g/mol

IUPAC Name

butyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19BrN2O5/c1-3-4-5-23-16(21)14-9(2)19-17(22)20-15(14)10-6-12-13(7-11(10)18)25-8-24-12/h6-7,15H,3-5,8H2,1-2H3,(H2,19,20,22)

InChI Key

XAYLFDUIELCGDD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2Br)OCO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach starts with the preparation of the 6-bromobenzo[d][1,3]dioxole moiety, which can be synthesized via bromination of 1,3-benzodioxole . This intermediate is then coupled with a suitable pyrimidine derivative under conditions that promote the formation of the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions starting with the preparation of the 6-bromobenzo[d][1,3]dioxole moiety. This can be achieved through bromination of 1,3-benzodioxole followed by subsequent reactions to form the tetrahydropyrimidine structure. The compound's molecular formula is C16H18BrN2O5C_{16}H_{18}BrN_{2}O_{5} with a molecular weight of approximately 396.23 g/mol .

Chemical Reactions

The compound exhibits various chemical reactivity patterns:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles.
  • Oxidation and Reduction : It can undergo redox reactions to yield different derivatives.
  • Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling to form complex structures .

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new chemical reactivity and develop novel synthetic methodologies. The compound's ability to undergo various reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound shows promise in medicinal chemistry due to its structural features that may interact with biological targets such as enzymes and receptors. Preliminary studies suggest its potential as a candidate for developing therapeutic agents aimed at treating diseases like cancer or neurological disorders. Its mechanism of action involves modulating specific biological pathways through interaction with molecular targets .

Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain cancer cell lines, indicating potential use in cancer therapy .

Industry

In industrial applications, this compound can be utilized in the development of new materials with tailored properties. For instance:

  • Polymers : Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.
  • Coatings : The compound can be used to formulate advanced coatings that provide protective barriers against environmental factors .

Mechanism of Action

The mechanism of action of Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-aryl-6-methyl-2-oxotetrahydropyrimidine-5-carboxylates. Key structural analogs include:

Compound Name Substituent at 4-Position Ester Group Key Modifications References
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Ethyl Lacks bromine and benzodioxole
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl Ethyl Bromine on phenyl ring instead of benzodioxole
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chloroimidazothiazole Ethyl Heterocyclic imidazothiazole core
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Benzodioxolyl Ethyl 2-Sulfanylidene (C=S) instead of 2-oxo (C=O)

Key Observations:

Benzodioxole vs. Phenyl Substituents : The benzo[d][1,3]dioxole group in the target compound introduces steric bulk and electronic effects distinct from simple phenyl or bromophenyl substituents. This may enhance π-π stacking in crystal structures or modulate interactions with aromatic residues in biological targets .

Halogen Position : The 6-bromo substitution on benzodioxole differs from the 3-bromo substitution in the phenyl analog . Bromine’s position affects steric accessibility and electronic distribution, which could alter binding affinity in enzyme inhibition assays.

For example, ethyl analogs (logP ~2.5–3.0) are more soluble in polar solvents than butyl derivatives (logP ~3.5–4.0) .

Pharmacological and Physicochemical Properties

  • Biological Activity: Compounds with chloroimidazothiazole substituents (e.g., ) exhibit pronounced antimicrobial activity due to the heterocycle’s ability to intercalate into DNA or inhibit bacterial topoisomerases.
  • Hydrogen-Bonding Networks : The 2-oxo group facilitates intermolecular hydrogen bonds (e.g., N–H···O=C), as observed in crystallographic studies of ethyl 4-(3-bromophenyl) analogs . Replacement with a 2-sulfanylidene group (C=S) disrupts this network, reducing melting points by ~20–30°C .

Crystallographic and Computational Insights

  • Ring Puckering : The tetrahydropyrimidine ring adopts a boat conformation in analogs like , as analyzed via Cremer-Pople parameters . The bulky benzodioxole group in the target compound may induce distinct puckering amplitudes.
  • Software Utilization : Structural refinements of related compounds rely on SHELX and ORTEP-III for crystallographic modeling .

Biological Activity

Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine ring fused with a brominated benzo[d][1,3]dioxole moiety. The presence of these functional groups is believed to contribute to its biological properties.

Property Value
Molecular Formula C15_{15}H14_{14}BrN2_{2}O5_{5}
Molecular Weight 384.19 g/mol
CAS Number Not available

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the brominated benzodioxole component may interact with specific cellular targets such as enzymes or receptors involved in various biochemical pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Potential : Analogous compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain derivatives are noted for their ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study reported that pyrimidine derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., HepG2 and NCI-H661) .
  • Mechanistic Insights : Research into the mechanism of action for brominated benzodioxole derivatives revealed potential interactions with DNA topoisomerases, suggesting a pathway for anticancer activity .
  • Pharmacokinetics : Studies on similar compounds indicate favorable pharmacokinetic profiles including good bioavailability and metabolic stability which are crucial for therapeutic applications .

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